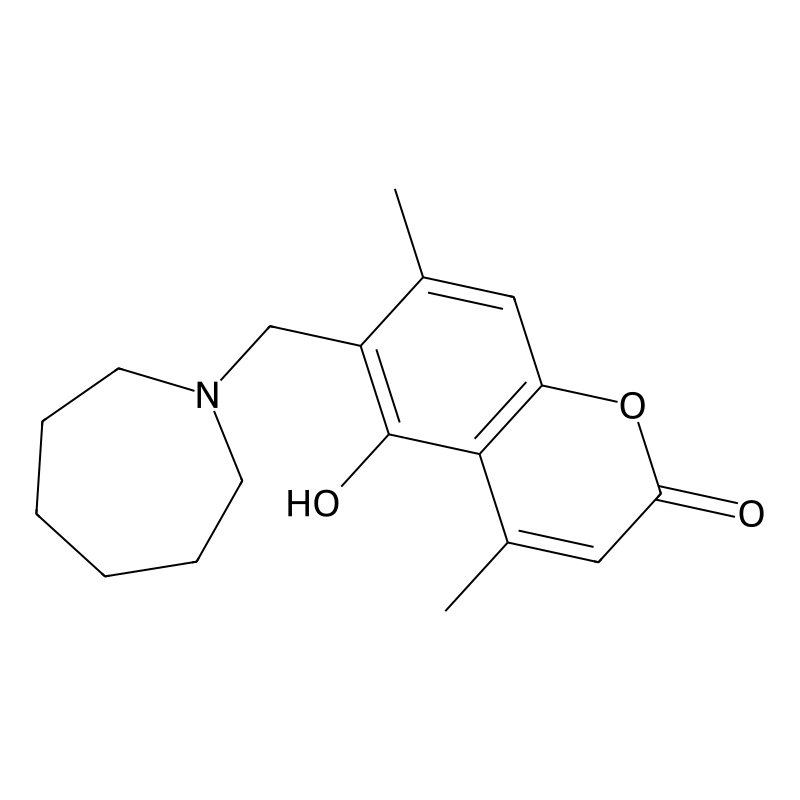

6-(azepan-1-ylmethyl)-5-hydroxy-4,7-dimethyl-2H-chromen-2-one

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

6-(azepan-1-ylmethyl)-5-hydroxy-4,7-dimethyl-2H-chromen-2-one is a synthetic compound belonging to the class of chromenes, which are characterized by a benzopyran structure. This compound features a hydroxyl group at the 5-position and two methyl groups at the 4 and 7 positions of the chromenone ring. The azepan-1-ylmethyl substituent at the 6-position introduces a cyclic amine structure, potentially influencing the compound's biological activity and pharmacological properties.

The chemical reactivity of 6-(azepan-1-ylmethyl)-5-hydroxy-4,7-dimethyl-2H-chromen-2-one can include:

- Hydroxylation Reactions: The presence of the hydroxyl group may facilitate further functionalization through electrophilic aromatic substitution.

- Nucleophilic Substitution: The azepan ring can participate in nucleophilic substitutions, potentially allowing for modifications that enhance biological activity.

- Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones, forming more complex structures.

Compounds similar to 6-(azepan-1-ylmethyl)-5-hydroxy-4,7-dimethyl-2H-chromen-2-one have been studied for various biological activities, including:

- Antioxidant Properties: Chromene derivatives often exhibit antioxidant activity due to their ability to scavenge free radicals.

- Anticancer Activity: Some chromenone derivatives have shown promise in inhibiting cancer cell proliferation.

- Neuroprotective Effects: Certain compounds in this class may offer neuroprotective benefits, potentially aiding in conditions like neurodegeneration.

The synthesis of 6-(azepan-1-ylmethyl)-5-hydroxy-4,7-dimethyl-2H-chromen-2-one may involve several steps:

- Formation of the Chromenone Core: This can be achieved through cyclization reactions involving phenolic compounds and appropriate carbonyl precursors.

- Introduction of Methyl Groups: Methylation can be performed using methylating agents such as dimethyl sulfate or methyl iodide.

- Attachment of Azepan Group: The azepan moiety can be introduced via nucleophilic substitution reactions involving azepane derivatives.

The potential applications of 6-(azepan-1-ylmethyl)-5-hydroxy-4,7-dimethyl-2H-chromen-2-one include:

- Pharmaceuticals: Due to its biological activity, this compound could be developed into a therapeutic agent for various diseases.

- Cosmetics: Its antioxidant properties may lend it utility in skincare formulations aimed at reducing oxidative stress on the skin.

Interaction studies involving 6-(azepan-1-ylmethyl)-5-hydroxy-4,7-dimethyl-2H-chromen-2-one could focus on:

- Protein Binding Affinity: Understanding how this compound interacts with target proteins could elucidate its mechanism of action.

- Synergistic Effects: Investigating its effects in combination with other compounds may reveal enhanced therapeutic benefits.

Several compounds exhibit structural similarities to 6-(azepan-1-ylmethyl)-5-hydroxy-4,7-dimethyl-2H-chromen-2-one. Here are some examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 5-hydroxyflavone | Structure | Lacks the azepan group; primarily known for antioxidant properties. |

| 6-chloro-7-hydroxy-3,4-dimethylchromenone | Structure | Contains a chloro substituent instead of an azepan; may have different biological activities. |

| 6-(pyrrolidin-1-ylmethyl)-5-hydroxychromenone | Not available | Similar cyclic amine structure but with pyrrolidine; could exhibit distinct pharmacological profiles. |

This comparison highlights the uniqueness of 6-(azepan-1-ylmethyl)-5-hydroxy-4,7-dimethyl-2H-chromen-2-one due to its specific azepan substitution and methylation pattern, which may contribute to its distinct biological activities and potential applications.